molecular formula C8H14ClNOS B1285189 (2-Methoxyethyl)(thiophen-2-ylmethyl)amine hydrochloride CAS No. 1158460-82-2

(2-Methoxyethyl)(thiophen-2-ylmethyl)amine hydrochloride

Cat. No.: B1285189
CAS No.: 1158460-82-2
M. Wt: 207.72 g/mol
InChI Key: MGHBCAIDWSQUSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methoxyethyl)(thiophen-2-ylmethyl)amine hydrochloride is a secondary amine hydrochloride salt characterized by a 2-methoxyethyl group and a thiophen-2-ylmethyl substituent. The molecular formula is C₉H₁₄ClNOS, with a molar mass of 227.73 g/mol. Structurally, the compound combines a methoxyethyl chain (imparting hydrophilicity) with a thiophene ring (contributing aromaticity and π-electron density).

Properties

IUPAC Name

2-methoxy-N-(thiophen-2-ylmethyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOS.ClH/c1-10-5-4-9-7-8-3-2-6-11-8;/h2-3,6,9H,4-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHBCAIDWSQUSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CC=CS1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

The compound is typically synthesized by nucleophilic substitution or amidation reactions involving 2-methoxyethylamine and thiophen-2-ylmethyl derivatives. The hydrochloride salt is formed by acidification with hydrochloric acid.

Stepwise Preparation Strategy

Step 1: Formation of Thiophen-2-ylmethyl Intermediate

  • Starting from thiophen-2-ylmethyl halides or related precursors, the thiophen-2-ylmethyl moiety is prepared.
  • This intermediate can be synthesized via halogenation or reduction of thiophene derivatives.

Step 2: Nucleophilic Substitution with 2-Methoxyethylamine

  • 2-Methoxyethylamine is reacted with the thiophen-2-ylmethyl intermediate under controlled conditions.
  • Typical solvents include tetrahydrofuran (THF), dichloromethane, or toluene.
  • Bases such as triethylamine are used to neutralize generated acids and promote substitution.
  • Reaction temperatures range from room temperature to moderate heating (20–60 °C).
  • Reaction times vary from several hours to days depending on scale and conditions.

Step 3: Formation of Hydrochloride Salt

  • The free base amine is treated with hydrochloric acid or HCl in organic solvents (e.g., methanol, ethanol) to form the hydrochloride salt.
  • This step improves compound stability and facilitates purification.

Detailed Research Findings and Experimental Data

Representative Experimental Procedure

Step Reagents & Conditions Yield (%) Notes
1 Thiophen-2-ylmethyl halide + 2-methoxyethylamine, triethylamine, THF, 20–60 °C, 8–72 h 28–71% Reaction monitored by HPLC or GC; longer times improve conversion
2 Acidification with 50% saturated HCl in ether or methanol, room temp, 1–3 h Quantitative Precipitates hydrochloride salt; filtered and dried
3 Purification by recrystallization from diisopropyl ether or similar solvents Achieves purity >99%

Example from Literature

  • A reaction involving 2-methoxyethylamine and a thiophen-2-ylmethyl intermediate in N,N-dimethylformamide with sodium iodide and triethylamine at

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyethyl)(thiophen-2-ylmethyl)amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl or thiophen-2-ylmethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of (2-Methoxyethyl)(thiophen-2-ylmethyl)amine hydrochloride typically involves the reaction of 2-methoxyethylamine with thiophen-2-ylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is performed in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified through recrystallization or column chromatography.

Key Chemical Reactions

The compound can undergo several types of chemical reactions:

  • Oxidation : Using agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
  • Reduction : Employing lithium aluminum hydride to produce the corresponding amine.
  • Substitution : Participating in nucleophilic substitution reactions where functional groups can be replaced.

Chemistry

In chemistry, (2-Methoxyethyl)(thiophen-2-ylmethyl)amine hydrochloride serves as a building block for synthesizing more complex molecules. It is instrumental in studying reaction mechanisms and kinetics, allowing researchers to understand fundamental chemical processes better.

Biology

This compound is utilized in biological research for developing biochemical assays and modifying biomolecules. Its ability to interact with various biological targets makes it valuable for studying enzyme activities and receptor interactions.

Medicine

In medicinal chemistry, (2-Methoxyethyl)(thiophen-2-ylmethyl)amine hydrochloride is investigated for its potential therapeutic properties. It acts as a precursor in synthesizing pharmaceutical compounds, particularly those targeting diseases such as tuberculosis and leishmaniasis .

Case Study 1: Tuberculosis Treatment Development

Recent research has highlighted the compound's utility in developing new treatments for tuberculosis. A series of inhibitors targeting the Pks13 enzyme, which is essential for Mycobacterium tuberculosis survival, were derived from compounds structurally related to (2-Methoxyethyl)(thiophen-2-ylmethyl)amine hydrochloride. These inhibitors demonstrated significant antitubercular activity with improved selectivity profiles compared to existing treatments .

Case Study 2: Leishmania Inhibition

Another study focused on the development of thienopyrimidine inhibitors that exhibited modest activity against Leishmania donovani. Compounds similar to (2-Methoxyethyl)(thiophen-2-ylmethyl)amine hydrochloride were shown to have excellent selectivity for Leishmania N-myristoyltransferase over human counterparts, indicating their potential as therapeutic agents against leishmaniasis .

Mechanism of Action

The mechanism of action of (2-Methoxyethyl)(thiophen-2-ylmethyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to changes in biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with five analogs, focusing on structural variations, physicochemical properties, and pharmacological/toxicological profiles.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents Key Features
(2-Methoxyethyl)(thiophen-2-ylmethyl)amine HCl C₉H₁₄ClNOS Thiophen-2-ylmethyl, 2-methoxyethyl Balanced hydrophilicity/aromaticity
N-(Thiophen-2-ylmethyl)-1H-pyrazol-3-amine HCl C₈H₁₀ClN₃S Thiophen-2-ylmethyl, pyrazol-3-amine Pyrazole ring (enhanced basicity)
Bis(2-thiophenemethyl)amine HCl C₁₀H₁₂ClNS₂ Two thiophenemethyl groups High lipophilicity, dual thiophene
(3-Methylphenyl)methylamine HCl C₁₃H₁₆ClNS 3-Methylbenzyl, thiophen-2-ylmethyl Phenyl substituent (increased bulk)
(2-Methoxyethyl)(2-methylbenzyl)amine HCl C₁₁H₁₆ClNO 2-Methylbenzyl, 2-methoxyethyl Benzyl vs. thiophene (electronic shift)

Functional Group Impact on Properties

  • Thiophene vs. Benzyl/Pyrazole: The thiophene ring in the target compound provides π-electron density and moderate lipophilicity, whereas benzyl groups (e.g., in ) increase steric bulk and aromaticity.
  • Methoxyethyl Chain : The 2-methoxyethyl group improves aqueous solubility compared to purely hydrophobic substituents (e.g., methylbenzyl in ). This is critical for bioavailability in drug design.

Pharmacological and Toxicological Profiles

  • This suggests structural tolerance for thiophene-methylamine derivatives in genotoxicity contexts.
  • Structural Analog Activity : Bis(2-thiophenemethyl)amine HCl (dual thiophene) is used in organic synthesis but lacks reported pharmacological data. In contrast, benzyl-substituted amines (e.g., ) are explored for receptor modulation due to their aromatic bulk.

Table 2: Key Research Findings

Compound Genotoxicity (Ames Test) Solubility (Predicted) Notable Applications
(2-Methoxyethyl)(thiophen-2-ylmethyl)amine HCl Not tested Moderate (logP ~1.5) Medicinal chemistry lead compound
N-(Thiophen-2-ylmethyl)-1H-pyrazol-3-amine HCl Non-mutagenic Low (logP ~2.1) Flavoring agent evaluation
Bis(2-thiophenemethyl)amine HCl Not tested High (logP ~3.0) Organic synthesis intermediate

Biological Activity

(2-Methoxyethyl)(thiophen-2-ylmethyl)amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. The structural components of this compound suggest various mechanisms of action that could be relevant in pharmacological applications, particularly in the fields of oncology and neurology.

Chemical Structure and Properties

The molecular formula for (2-Methoxyethyl)(thiophen-2-ylmethyl)amine hydrochloride can be represented as C11_{11}H15_{15}ClN2_2O. The presence of both methoxy and thiophene groups contributes to its unique reactivity and potential biological interactions.

The biological activity of (2-Methoxyethyl)(thiophen-2-ylmethyl)amine hydrochloride can be attributed to its ability to interact with various biological targets, including:

  • Receptors : It may act as a ligand for neurotransmitter receptors, influencing synaptic transmission.
  • Enzymes : The amine group can participate in enzyme-substrate interactions, potentially inhibiting or enhancing enzymatic activity.
  • Cell Signaling Pathways : The compound might modulate intracellular signaling pathways, affecting cell proliferation and apoptosis.

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity associated with (2-Methoxyethyl)(thiophen-2-ylmethyl)amine hydrochloride:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, thiazole derivatives have shown significant antiproliferative activity, suggesting that the thiophene moiety may enhance such effects through interactions with tubulin or other cellular targets .
  • Neuroprotective Effects : Compounds containing methoxy groups have been linked to neuroprotective properties, potentially through antioxidant mechanisms or modulation of neuroinflammatory processes.
  • Antimicrobial Properties : Certain derivatives have demonstrated antibacterial and antifungal activities, which may be relevant for developing new antimicrobial agents.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against melanoma and prostate cancer
NeuroprotectiveReduced oxidative stress in neuronal cells
AntimicrobialEffective against Staphylococcus aureus

Detailed Research Findings

  • Anticancer Studies : In a study examining the cytotoxicity of thiazole derivatives, compounds similar to (2-Methoxyethyl)(thiophen-2-ylmethyl)amine hydrochloride were tested against several cancer cell lines. The results indicated IC50_{50} values in the low micromolar range, demonstrating significant potential for further development as anticancer agents .
  • Neuroprotective Mechanisms : Research has shown that compounds with methoxy groups can mitigate neuronal damage by reducing oxidative stress markers and promoting cell survival pathways. This suggests a potential role for (2-Methoxyethyl)(thiophen-2-ylmethyl)amine hydrochloride in treating neurodegenerative diseases .
  • Antimicrobial Activity : A series of studies on substituted phenylthiazole derivatives revealed promising antimicrobial properties comparable to established antibiotics. This highlights the potential of (2-Methoxyethyl)(thiophen-2-ylmethyl)amine hydrochloride as a lead compound for developing new antimicrobial therapies .

Q & A

Q. What are the optimized synthetic routes for (2-Methoxyethyl)(thiophen-2-ylmethyl)amine hydrochloride, and how can intermediates be characterized?

The synthesis typically involves alkylation of thiophen-2-ylmethylamine with 2-methoxyethyl chloride under controlled pH and temperature. Key intermediates, such as the free base form, are purified via recrystallization or column chromatography. Characterization methods include:

  • NMR spectroscopy for verifying structural motifs (e.g., thiophene protons at δ 6.8–7.2 ppm and methoxyethyl protons at δ 3.2–3.6 ppm).
  • Mass spectrometry to confirm molecular weight (e.g., [M+H]+ peak at m/z 212.1 for the free base).
  • Elemental analysis to validate purity (>98%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE): Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods during synthesis to mitigate inhalation risks from volatile reagents (e.g., 2-methoxyethyl chloride).
  • Emergency measures: Immediate access to eye-wash stations and neutralization protocols for acid spills (e.g., sodium bicarbonate for HCl neutralization) .

Q. Which analytical techniques are most reliable for confirming the hydrochloride salt formation?

  • FT-IR spectroscopy: Detection of N–H stretching (2500–3000 cm⁻¹) and Cl⁻ counterion absorption (~2400 cm⁻¹).
  • X-ray crystallography: Resolves the crystal lattice to confirm salt formation (e.g., SHELXL for refinement ).
  • Titration: Quantitative analysis of chloride content via argentometric methods .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model electron density distribution, identifying reactive sites:

  • Thiophene ring: Electron-rich sulfur atom participates in electrophilic aromatic substitution.
  • Methoxyethyl group: Oxygen’s lone pairs influence nucleophilicity.
  • Example application: Predicting regioselectivity in cross-coupling reactions using Mercury software for crystal packing analysis .

Q. What strategies resolve contradictions in pharmacological data, such as conflicting receptor binding affinities?

  • Dose-response studies: Test compound purity via HPLC (>99%) to rule out impurities affecting results.
  • Receptor-specific assays: Use competitive binding assays (e.g., serotonin transporter [SERT] vs. dopamine transporter [DAT]) to isolate mechanisms.
  • Structural analogs: Compare with derivatives (e.g., 2-methoxyamphetamine hydrochloride) to validate structure-activity relationships .

Q. How can X-ray crystallography and Hirshfeld surface analysis elucidate intermolecular interactions in the crystal lattice?

  • X-ray diffraction: Resolves hydrogen bonding between the amine group and Cl⁻, with typical N–H···Cl distances of ~2.1 Å.
  • Hirshfeld analysis: Quantifies interaction surfaces (e.g., Cl⁻ contributes 25% of close contacts) and π-π stacking between thiophene rings (3.5–4.0 Å spacing) .

Methodological Workflow Table

Research ObjectiveKey TechniquesCritical Parameters
Synthesis Optimization Alkylation, refluxpH 8–9, 60–80°C, anhydrous conditions
Structural Confirmation NMR, X-ray crystallographyDeuterated solvents, SHELXL refinement
Pharmacological Profiling Radioligand binding assaysIC₅₀ values, Ki calculations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.